1-[(4-Isothiocyanatophenyl)sulfonyl]-3-methylpiperidine
Description
1-[(4-Isothiocyanatophenyl)sulfonyl]-3-methylpiperidine (CAS: 111032-35-0) is a sulfonamide derivative featuring a 3-methylpiperidine ring and a para-substituted phenyl group bearing an isothiocyanate (-N=C=S) functional group. This compound is notable for its reactive isothiocyanate moiety, which enables covalent bonding with nucleophiles like amines or thiols, making it valuable in bioconjugation and medicinal chemistry applications . However, its commercial availability is listed as discontinued in certain catalogs, suggesting challenges in synthesis, stability, or biological utility .
Properties
IUPAC Name |
1-(4-isothiocyanatophenyl)sulfonyl-3-methylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-11-3-2-8-15(9-11)19(16,17)13-6-4-12(5-7-13)14-10-18/h4-7,11H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSMLEXBNZWGCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-Isothiocyanatophenyl)sulfonyl]-3-methylpiperidine involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-isothiocyanatophenyl sulfonyl chloride.
Reaction Conditions: The sulfonyl chloride is then reacted with 3-methylpiperidine under controlled conditions to yield the desired product.
Industrial Production: Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-[(4-Isothiocyanatophenyl)sulfonyl]-3-methylpiperidine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of thiols.
Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions, forming thiourea derivatives.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Biological Research
1-[(4-Isothiocyanatophenyl)sulfonyl]-3-methylpiperidine is employed extensively in biological studies due to its ability to interact with proteins and enzymes. Its applications include:
- Enzyme Inhibition : The reactive isothiocyanate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity. This property makes it useful for studying enzyme mechanisms and developing inhibitors for therapeutic purposes.
- Protein Labeling : The compound can be used for labeling proteins in various assays, aiding in the visualization and tracking of protein interactions within cells.
Medicinal Chemistry
Research into the medicinal applications of this compound is ongoing, focusing on its potential as a therapeutic agent:
- Drug Development : Its structure allows it to target specific enzymes or receptors, making it a candidate for drug development aimed at treating diseases such as cancer or neurodegenerative disorders. Studies have shown that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells .
- Therapeutic Potential : Investigations into its pharmacological effects suggest that it may modulate signaling pathways involved in inflammation and pain perception, which could lead to new treatments for inflammatory diseases .
Industrial Applications
In addition to its biological applications, this compound has potential uses in various industrial sectors:
- Specialty Chemicals Production : The compound can be utilized in the synthesis of specialty chemicals and materials, including polymers and coatings that require specific functional properties.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Anticancer Studies : One study demonstrated that derivatives of this compound could induce apoptosis in various cancer cell lines through caspase activation, indicating its potential as an anticancer agent .
- Enzyme Inhibition Studies : Research has shown that compounds with similar functional groups effectively inhibit acetylcholinesterase and urease activities, suggesting potential applications in treating Alzheimer's disease and urinary tract infections .
Mechanism of Action
The mechanism of action of 1-[(4-Isothiocyanatophenyl)sulfonyl]-3-methylpiperidine involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Features
The compound is compared to analogs with modifications in:
- Phenyl ring substituents (e.g., methoxy, halogen, nitro).
- Piperidine ring substituents (e.g., methyl group positions).
- Functional groups (e.g., isocyanate, carboxylate esters).
Table 1: Structural and Physicochemical Comparison
Reactivity and Stability
- Isothiocyanate vs. Isocyanate : The target compound’s isothiocyanate group is more stable than isocyanate derivatives (e.g., 1-[(4-fluorophenyl)sulfonyl]-3-isocyanatopiperidine), which are prone to hydrolysis .
- Electron-Donating vs. Withdrawing Groups : Methoxy-substituted analogs (e.g., 1-[(4-methoxyphenyl)sulfonyl]-3-methylpiperidine) exhibit reduced electrophilicity compared to halogen/nitro derivatives, impacting nucleophilic substitution kinetics .
Biological Activity
1-[(4-Isothiocyanatophenyl)sulfonyl]-3-methylpiperidine is a compound of significant interest due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features an isothiocyanate group attached to a phenyl ring, which is further linked to a sulfonyl group and a piperidine moiety. This unique structure may contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various cellular targets:
- Receptor Binding : The isothiocyanate group is known for its ability to interact with thiol groups in proteins, potentially leading to modulation of receptor activity.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in cancer progression, such as proteases and kinases.
Biological Activities
This compound exhibits several notable biological activities:
- Anticancer Properties : Research indicates that the compound may induce apoptosis in cancer cells, particularly in models of hepatocellular carcinoma (HCC) and other malignancies. For instance, studies have shown that it can inhibit cell proliferation and promote cell cycle arrest in HepG2 cells, a common model for liver cancer research.
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting critical metabolic pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Studies :
- Antimicrobial Studies :
Data Summary Table
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-[(4-Isothiocyanatophenyl)sulfonyl]-3-methylpiperidine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling a sulfonyl chloride intermediate with a piperidine derivative. Key steps include:
- Sulfonation : Reacting 4-isothiocyanatophenyl with chlorosulfonic acid under controlled temperatures (0–5°C) to form the sulfonyl chloride intermediate .
- Piperidine Functionalization : Introducing the 3-methylpiperidine group via nucleophilic substitution, using bases like K₂CO₃ in anhydrous dichloromethane .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by HPLC validation (≥98% purity) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., sulfonyl and isothiocyanate groups) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ ion) and isotopic patterns .
- HPLC-PDA : Assess purity (>98%) using a C18 column (mobile phase: methanol/water, 70:30 v/v) and UV detection at 254 nm .
Q. What solvent systems are optimal for solubility and stability studies?
- Methodological Answer :
- Solubility : High in DMSO (>50 mg/mL) and dichloromethane; moderate in methanol. Avoid aqueous buffers at pH >8 due to sulfonyl group hydrolysis .
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the isothiocyanate group. Conduct accelerated stability tests (40°C/75% RH for 4 weeks) to assess degradation pathways .
Advanced Research Questions
Q. How can researchers optimize the synthesis route to address low yields in the final coupling step?
- Methodological Answer :
- Factorial Design : Use a 2³ factorial experiment to test variables: temperature (25°C vs. 40°C), catalyst (Pd(OAc)₂ vs. no catalyst), and solvent (DMF vs. THF). Analyze interactions via ANOVA .
- Contradiction Analysis : If yields drop at higher temperatures, investigate side reactions (e.g., isothiocyanate dimerization) using FT-IR to detect N=C=S stretching frequency shifts .
Q. What strategies resolve contradictions in biological activity data across different assay models?
- Methodological Answer :
- Dose-Response Curves : Compare IC₅₀ values in cell-free (e.g., enzyme inhibition) vs. cell-based assays. Discrepancies may arise from membrane permeability issues, assessed via parallel artificial membrane permeability assays (PAMPA) .
- Metabolite Screening : Use LC-MS/MS to identify metabolites in cell lysates that could deactivate the compound .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to cysteine proteases (isothiocyanate reacts with –SH groups). Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability .
- QSAR Models : Corporate Hammett constants (σ) of substituents to predict reactivity trends .
Q. What methodologies validate the compound’s role in inhibiting specific enzymatic pathways?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
